![molecular formula C7H5N3O B6597802 3H,4H-pyrido[3,4-b]pyrazin-3-one CAS No. 91996-71-3](/img/structure/B6597802.png)
3H,4H-pyrido[3,4-b]pyrazin-3-one
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Overview
Description
3H,4H-pyrido[3,4-b]pyrazin-3-one is a heterocyclic compound with the molecular weight of 147.14 . The IUPAC name for this compound is pyrido[3,4-b]pyrazin-3(4H)-one .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that includes this compound, has been described in more than 5500 references . A new and straightforward route to synthesize pyrazolo[3,4-b]pyridine derivatives has been reported, which involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H, (H,10,11) . This indicates that the compound has 7 carbon atoms, 5 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are complex and diverse. For instance, a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline has been reported .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 147.14 .Scientific Research Applications
3H,4H-pyrido[3,4-b]pyrazin-3-one has been studied for its potential applications in medicine and biochemistry. It has been used as a building block for the synthesis of a variety of compounds, including antitumor agents, antifungal agents, and antiviral agents. In addition, it has been used in the synthesis of compounds that have been studied for their potential use in the treatment of diseases such as cancer, HIV, and Alzheimer's disease.
Mechanism of Action
Target of Action
Pyrido[3,4-b]pyrazin-3(4H)-one, also known as 3H,4H-pyrido[3,4-b]pyrazin-3-one, is a heterocyclic compound that has shown remarkable contributions towards nonlinear optical (NLO) technological applications . It has been utilized for the first time in electrochemical sensing of DNA , indicating that DNA could be a primary target of this compound.
Mode of Action
The compound interacts with DNA, causing a change in the electrical properties of the sensor . This change can be measured and used to determine the presence or concentration of the DNA in the sample . The interaction of the compound with DNA could result in changes at the molecular level, potentially affecting the function of the DNA.
Advantages and Limitations for Lab Experiments
The advantages of using 3H,4H-pyrido[3,4-b]pyrazin-3-one in laboratory experiments include its low cost, its availability in large quantities, and its versatility in terms of its ability to be used as a building block for the synthesis of a variety of compounds. However, there are also some limitations to its use in laboratory experiments, including its instability in the presence of light and heat, its tendency to form dimers, and its low solubility in water.
Future Directions
The potential applications of 3H,4H-pyrido[3,4-b]pyrazin-3-one are vast and varied, and there are many potential future directions for research. These include further exploration of its biochemical and physiological effects, as well as its potential use in the development of new drugs for the treatment of diseases such as cancer, HIV, and Alzheimer's disease. In addition, further research could be done on the synthesis of novel derivatives of this compound and their potential applications in medicine and biochemistry. Finally, further research could be done on the mechanism of action of this compound, in order to better understand how it works and how it can be used to create new compounds with desired properties.
Synthesis Methods
3H,4H-pyrido[3,4-b]pyrazin-3-one can be synthesized by several methods, including a condensation reaction between formaldehyde and pyridine, a condensation reaction between formaldehyde and a pyridine-derived amine, and a condensation reaction between formaldehyde and a pyridine-derived amide. The condensation reactions are generally conducted in the presence of a base, such as sodium hydroxide, and the resulting product is purified by recrystallization.
Safety and Hazards
properties
IUPAC Name |
4H-pyrido[3,4-b]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPUUMESTNLIFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91996-71-3 |
Source
|
Record name | 3H,4H-pyrido[3,4-b]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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